Cas no 509-15-9 (Gelsemine)

Gelsemine structure
Gelsemine structure
상품 이름:Gelsemine
CAS 번호:509-15-9
MF:C20H22N2O2
메가와트:322.4009
MDL:MFCD00082347
CID:37897
PubChem ID:5390854

Gelsemine 화학적 및 물리적 성질

이름 및 식별자

    • Gelsemine
    • Gelsemine free base
    • GELSEMINE(RG)
    • GELSAMINE
    • Gelsemin
    • GESEMINE
    • [ "" ]
    • NFYYATWFXNPTRM-UHFFFAOYSA-N
    • 3-ethenyl-1-methyl-2,3,3a,7,8,8a-hexahydro-1h,5h-spiro[3,8,5-(ethane[1,1,2]triyl)oxepino[4,5-b]pyrrole-4,3'-indol]-2'(1'h)-one
    • BRN 5406576
    • CHEMBL521561
    • 4-27-00-07526 (Beilstein Handbook Reference)
    • NSC-21729
    • s9294
    • 509-15-9
    • (3R-(3alpha,4abeta,5alpha,8alpha,8abeta,9S*,10S*))-5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methylspiro(3,5,8-ethanylylidene-1H-pyrano(3,4-c)pyridine-10,3'-(3H)indol)-2'(1',H)-one
    • UNII-5Y13A78Z72
    • GELSEMIN [HSDB]
    • Spiro(3,5,8-ethanylylidene-1H-pyrano(3,4-c)pyridine-10,3'-(3H)indol)-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-, (3R,3'S,4aR,5S,8S,8aS,9S)-
    • GELSEMINE [MI]
    • (+)-Gelsemine
    • 5Y13A78Z72
    • AC-34231
    • CCG-267730
    • GELSEMINE [WHO-DD]
    • BDBM50459893
    • (3R-(3.ALPHA.,4A.BETA.,5.ALPHA.,8.ALPHA.,8A.BETA.,9S*,10S*))-5-ETHENYL-3,4,4A,5,6,7,8,8A-OCTAHYDRO-7-METHYLSPIRO(3,5,8-ETHANYLYLIDENE-1H-PYRANO(3,4-C)PYRIDINE-10,3'-(3H)INDOL)-2'(1'H)-ONE
    • NSC 21729
    • HSDB 3488
    • MFCD00082347
    • 1ST40269
    • SPIRO(3,5,8-ETHANYLYLIDENE-1H-PYRANO(3,4-C)PYRIDINE-10,3'-(3H)INDOL)-2'(1'H)-ONE, 5-ETHENYL-3,4,4A,5,6,7,8,8A-OCTAHYDRO-7-METHYL-, (3R-(3.ALPHA.,4A.BETA.,5.ALPHA.,8.ALPHA.,8.ABETA.,9S*,10S*))-
    • GELSEMINE, (+)-
    • (3S,3aS,3'S,5R,8aS,9R)-1-Methyl-3-vinyl-1,2,3,3a,5,7,8,8a-octahydrospiro[3,8,5-(epiethane[1,1,2]triyl)oxepino[4,5-b]pyrrole-4,3'-indolin]-2'-one
    • EINECS 208-095-2
    • Spiro(3,5,8-ethanylylidene-1H-pyrano(3,4-c)pyridine-10,3'-(3H)indol)-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-, (3R-(3alpha,4abeta,5alpha,8alpha,8abeta,9S*,10S*))-
    • Prestwick2_000662
    • C09207
    • NS00006472
    • Prestwick1_000662
    • AKOS015897143
    • HMS1570E05
    • SPBio_002644
    • Prestwick_1052
    • Prestwick0_000662
    • CHEBI:5294
    • (1'R,2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.0^{2,6.0^{5,11]dodecane]-2-one
    • DTXSID40871716
    • Q5530505
    • Spiro[3,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-
    • CHEMBL1979576
    • CHEBI:181110
    • Spiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-, [3R-(3.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.,9S*,10S*)]-
    • FT-0698496
    • [3R-(3.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.,9S*,10S*)]-5-Etheny l-3,4,4a,5,6,7,8,8a-octahydro-7-methylspiro[3,5,8-ethanylylidene-1H-p yrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one
    • Spiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-, [3R-(3.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.,9S,10S)]-
    • 2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one
    • Spiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-
    • Spiro[3,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3'-[3H]indol]-2'(1'H)-one, 5-ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methyl-, [3R-(3.alpha.,4a.beta.,5.alpha.,8.alpha.,8a.beta.,9S*,10S*)]-
    • SCHEMBL4279911
    • MLS002707369
    • MLSMR
    • MLS000728649
    • SMR001574761
    • SMR000470824
    • DTXSID40878487
    • NFYYATWFXNPTRM-QJICHLCESA-N
    • (1'R,2'S,3S,5'S,6'S,8'R,11'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one
    • DA-53535
    • MDL: MFCD00082347
    • 인치: 1S/C20H22N2O2/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23)
    • InChIKey: NFYYATWFXNPTRM-UHFFFAOYSA-N
    • 미소: O1C([H])([H])C2([H])C3([H])C4([H])C5(C(N([H])C6=C([H])C([H])=C([H])C([H])=C56)=O)C1([H])C([H])([H])C2([H])C4(C([H])=C([H])[H])C([H])([H])N3C([H])([H])[H]

계산된 속성

  • 정밀분자량: 322.168128g/mol
  • 표면전하: 0
  • XLogP3: 1.8
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 회전 가능한 화학 키 수량: 1
  • 동위원소 질량: 322.168128g/mol
  • 단일 동위원소 질량: 322.168128g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 41.6Ų
  • 중원자 수량: 24
  • 복잡도: 635
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 7
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 분자량: 322.4

실험적 성질

  • 색과 성상: Powder
  • 밀도: 1.1478 (rough estimate)
  • 융해점: 181-183°C
  • 비등점: 493.4°C at 760 mmHg
  • 플래시 포인트: 252.2±28.7 °C
  • 굴절률: 1.5700 (estimate)
  • 용해도: SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, ACETONE, DILUTE ACIDS
  • PSA: 41.57000
  • LogP: 2.10350
  • 산도 계수(pKa): 7.75 in 80% methylcellosolve
  • 비선광도: D20 +13° (c = 1.2 in chloroform)

Gelsemine 보안 정보

  • 신호어:Warning
  • 피해 선언: H302-H315-H319-H335
  • 경고성 성명: P261-P305+P351+P338
  • 위험물 운송번호:UN 1544 6.1/PG 2
  • WGK 독일:3
  • 위험 범주 코드: 23/24/25-26/27/28
  • 보안 지침: 36/37/39-45-28
  • RTECS 번호:LX9100000
  • 위험물 표지: T+
  • 포장 범주:I
  • 위험 등급:6.1(a)
  • 저장 조건:4°C, sealed storage, away from moisture and light
  • 포장 등급:I
  • 위험 등급:6.1(a)
  • 위험 용어:R23/24/25; R26/27/28
  • 패키지 그룹:I
  • 보안 용어:6.1(a)

Gelsemine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
ChemScence
CS-0008927-10mg
Gelsemine
509-15-9 99.50%
10mg
$260.0 2022-04-27
Chengdu Biopurify Phytochemicals Ltd
BP0629-100mg
Gelsemine
509-15-9 98%
100mg
$380 2023-09-19
abcr
AB166215-10 mg
Gelsemine; .
509-15-9
10 mg
€248.00 2023-07-20
Chengdu Biopurify Phytochemicals Ltd
BP0629-100mg
Gelsemine
509-15-9 98%
100mg
$380 2023-09-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5S0662-50 mg
Gelsemine
509-15-9 98.54%
50mg
¥5840.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5S0662-100 mg
Gelsemine
509-15-9 98.54%
100MG
¥8760.00 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-UK313-5mg
Gelsemine
509-15-9 HPLC≥95+%
5mg
1354.0CNY 2021-08-03
TargetMol Chemicals
T5S0662-20 mg
Gelsemine
509-15-9 99.14%
20mg
¥ 680 2023-07-11
abcr
AB166215-10mg
Gelsemine, 95%; .
509-15-9 95%
10mg
€248.00 2025-02-20
S e l l e c k ZHONG GUO
S9294-5mg
Gelsemine
509-15-9 99.95%
5mg
¥3251.43 2023-09-15

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:509-15-9)Gelsemine
A1203566
순결:99%
재다:10mg
가격 ($):244.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:509-15-9)Gelsemine
TB00001
순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의